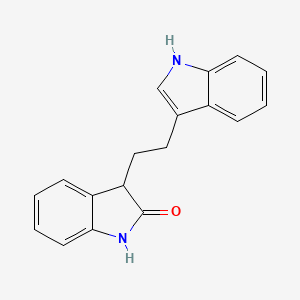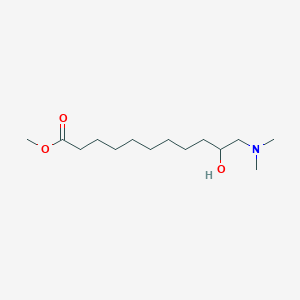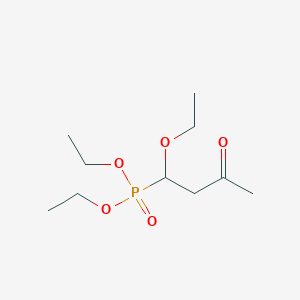
3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(1H-Indol-3-yl)-ethyl]-1,3-dihydroindol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
The synthesis of 3-[2-(1H-Indol-3-yl)-ethyl]-1,3-dihydroindol-2-one can be achieved through several synthetic routes. One common method involves the reaction of tryptamine with an appropriate reagent to form the desired indole derivative. For example, the reaction between tryptamine and ibuprofen using N,N′-dicyclohexylcarbodiimide as a dehydrating reagent can yield the compound . Another method involves the use of a high-pressure reaction vessel where indole is reacted with hydroxyethyl acetate under specific conditions .
Analyse Des Réactions Chimiques
3-[2-(1H-Indol-3-yl)-ethyl]-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Cycloaddition: The compound can participate in cycloaddition reactions to form complex cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[2-(1H-Indol-3-yl)-ethyl]-1,3-dihydroindol-2-one has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[2-(1H-Indol-3-yl)-ethyl]-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit the activity of certain enzymes or modulate the function of specific proteins involved in disease pathways .
Comparaison Avec Des Composés Similaires
3-[2-(1H-Indol-3-yl)-ethyl]-1,3-dihydroindol-2-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in cell elongation and division.
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3,3′-Diindolylmethane: Exhibits anti-inflammatory and anticancer activities.
The uniqueness of 3-[2-(1H-Indol-3-yl)-ethyl]-1,3-dihydroindol-2-one lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C18H16N2O |
|---|---|
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
3-[2-(1H-indol-3-yl)ethyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C18H16N2O/c21-18-15(14-6-2-4-8-17(14)20-18)10-9-12-11-19-16-7-3-1-5-13(12)16/h1-8,11,15,19H,9-10H2,(H,20,21) |
Clé InChI |
QWDVARVQGHJGMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C(=O)N2)CCC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(2-chlorobenzyl)-2-(pyridin-4-yl)-6,8,9,10-tetrahydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B14134370.png)
![(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B14134371.png)
![(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B14134385.png)







![{[5-(Benzenesulfonyl)-5-methoxy-3-methylidenepentyl]sulfanyl}benzene](/img/structure/B14134419.png)

